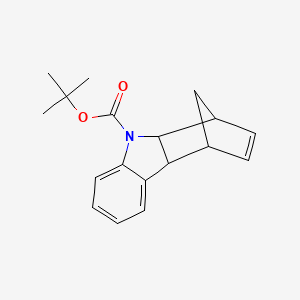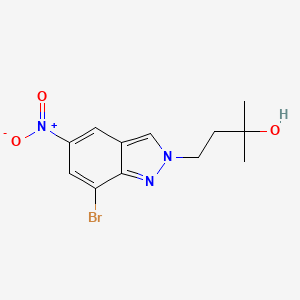![molecular formula C33H34NO4P B15200376 Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound This compound is notable for its unique structural features, which include multiple phenyl groups and a dioxaphosphepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the following steps:
Formation of the Dioxaphosphepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxaphosphepin ring.
Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions, often using phenyl halides and a suitable base.
Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. The dioxaphosphepin ring system provides a stable framework that enhances its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used ligand in catalysis.
Tetraphenylphosphonium chloride: Known for its applications in phase-transfer catalysis.
Hexaphenylphosphoramide: Utilized in organic synthesis and catalysis.
Uniqueness: Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine stands out due to its unique dioxaphosphepin ring system, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
Propriétés
Formule moléculaire |
C33H34NO4P |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
(3aS,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30+,39? |
Clé InChI |
DRPNADVMTMEWQY-GVXFMRKGSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C |
SMILES canonique |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


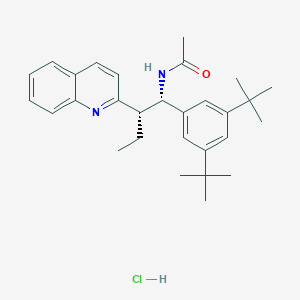
![Benzothiazole, 2-[(fluoromethyl)sulfonyl]-](/img/structure/B15200304.png)
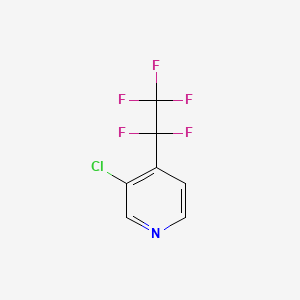

![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
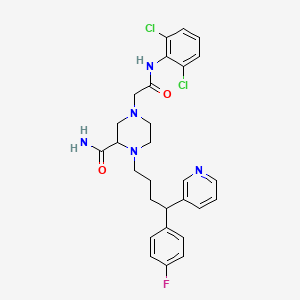

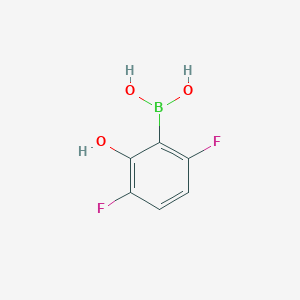
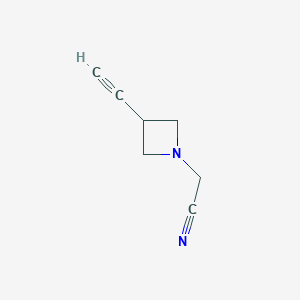
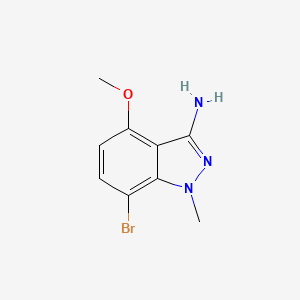
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
